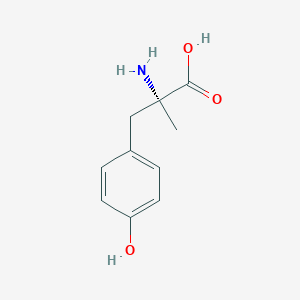

(R)-Acide 2-amino-3-(4-hydroxyphényl)-2-méthylpropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

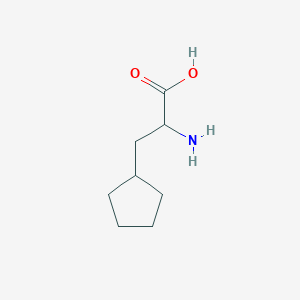

“®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” is an organic compound that belongs to the class of D-alpha-amino acids . These are alpha amino acids which have the D-configuration of the alpha-carbon atom .

Synthesis Analysis

The synthesis of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” has been reported in the literature . For instance, the synthesis of 2-methoxyphenols derivatives involved condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 4-hydroxy-3-methoxybenzaldehyde in an acid-catalyzed, Knoevenagel-like reaction .Molecular Structure Analysis

The molecular structure of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” has been studied using methods such as molecular docking and MP2 calculations . The equilibrium geometry, various bonding features, and harmonic vibrational wavenumber of these compounds have been computed by MP2 method .Chemical Reactions Analysis

The chemical reactions of compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” have been studied. For example, amides, which are similar in structure, undergo various reactions such as acidic and basic hydrolysis, and reduction to form amines .Physical And Chemical Properties Analysis

Phenolic compounds, which are similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid”, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .Applications De Recherche Scientifique

Activité antimicrobienne

Des composés similaires à l’(R)-Acide 2-amino-3-(4-hydroxyphényl)-2-méthylpropanoïque ont été étudiés pour leur activité antimicrobienne contre diverses bactéries pathogènes et champignons .

Intermédiaire d'herbicide

Les dérivés de l'acide phénoxypropionique, qui partagent une structure similaire au composé en question, sont utilisés comme intermédiaires dans la synthèse des herbicides .

Remplacement du bisphénol A

Les dérivés de l'acide diphénolique sont considérés comme des remplaçants potentiels du bisphénol A en raison de préoccupations toxicologiques .

Safety and Hazards

The safety data sheet for compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future directions for compounds similar to “®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid” could involve further investigation into their potential therapeutic and agrochemical applications . For instance, retinoids have been investigated extensively for their use in cancer prevention and treatment .

Mécanisme D'action

Target of Action

The primary target of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a crucial protein for therapeutic and agrochemical research . In animals, HPPD plays a significant role in the catabolism of tyrosine, while in plants, it operates in the cascade of photosynthesis .

Mode of Action

The compound interacts with its target, HPPD, in a way that inhibits the enzyme’s function . It is suggested that π–π* stacking interactions could be important for the activity of this compound .

Biochemical Pathways

The compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are crucial for the production of a variety of chemical compounds, including aromatic alcohols, phenols, and ethers .

Result of Action

Some derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising anticancer and antioxidant activities . They were able to reduce cell viability and suppress cell migration in vitro .

Action Environment

The action, efficacy, and stability of ®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s biosynthesis through microbial hydroxylation can be affected by factors such as the chromogenic reagent kind, absorbance wavelength, pH of chromogenic reagent solution, reaction temperature, and chromogenic reagent concentration .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTGHBARYWONDQ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

672-86-6 |

Source

|

| Record name | Metirosine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METYROSINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7510J153OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

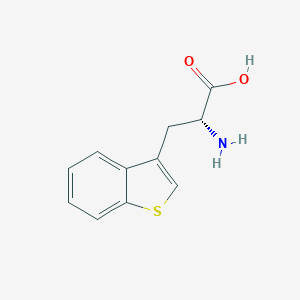

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)